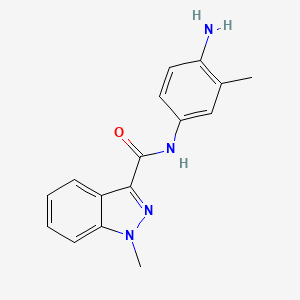

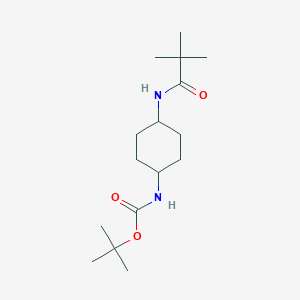

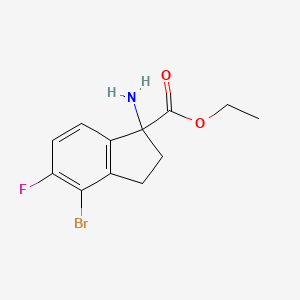

![molecular formula C14H7F6N3 B2990204 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 361368-93-6](/img/structure/B2990204.png)

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as PHTPP, is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ . It blocks hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .

Molecular Structure Analysis

The molecular structure of PHTPP is represented by the empirical formula C20H11F6N3O . It has a molecular weight of 423.31 . The SMILES string representation isOC(C=C1)=CC=C1C(C(C2=CC=CC=C2)=N3)=C4N3C(C(F)(F)F)=CC(C(F)(F)F)=N4 . Physical And Chemical Properties Analysis

PHTPP is a yellow to orange powder . It is soluble in DMSO, forming a clear solution when warmed . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Estrogen Receptor Ligands

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been investigated as an estrogen receptor ligand with a unique pharmacological profile. It functions as a selective ERβ antagonist, showing potential for studying the biological function of ERβ, with minimal effects on ERα activity (Compton et al., 2004).

Nonsteroidal Anti-inflammatory Drugs

Research has explored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. One study found that modifications to the core structure could enhance anti-inflammatory activity without the ulcerogenic effects commonly associated with NSAIDs (Auzzi et al., 1983).

Antimicrobial Agents

A series of 2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, making them potential candidates for new antimicrobial drugs (Aggarwal et al., 2014).

Anticancer Potential

The structural derivatives of pyrazolo[1,5-a]pyrimidine have exhibited significant potential in inhibiting the growth of cancer cells, including human lung adenocarcinoma and gastric cancer cell lines, highlighting their potential in cancer research and treatment (Liu et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors in the body, the other being ERα. These receptors play crucial roles in many biological processes, including the regulation of the cell cycle and apoptosis, immune response, and cardiovascular protection .

Mode of Action

PHTPP acts as a full antagonist of ERβ . It has a 36-fold selectivity for ERβ over ERα, making it a highly selective compound . As an antagonist, PHTPP binds to ERβ and inhibits its activity, preventing the receptor from exerting its effects .

Biochemical Pathways

For instance, it has been found to block the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .

Pharmacokinetics

It is soluble in dmso at 5 mg/ml , suggesting that it may have good bioavailability.

Result of Action

PHTPP’s antagonistic action on ERβ has been shown to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that PHTPP may have potential therapeutic applications in the treatment of certain types of cancer.

Propiedades

IUPAC Name |

2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6N3/c15-13(16,17)10-7-11(14(18,19)20)23-12(21-10)6-9(22-23)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUAAKUUJSUKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

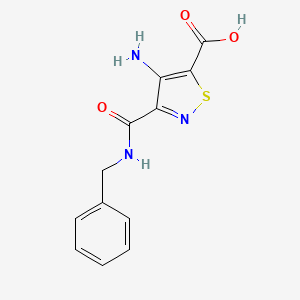

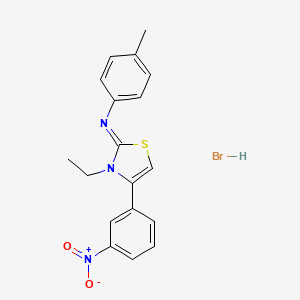

![2-benzylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2990124.png)

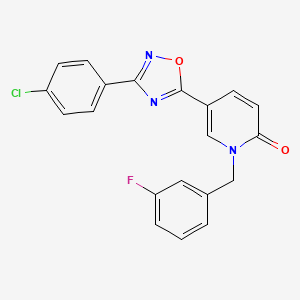

![N-(3-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2990130.png)

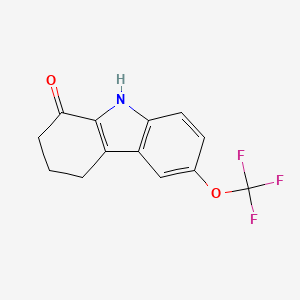

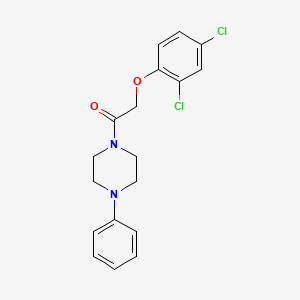

![2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one](/img/structure/B2990143.png)